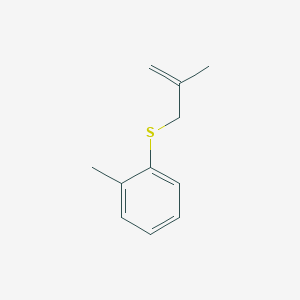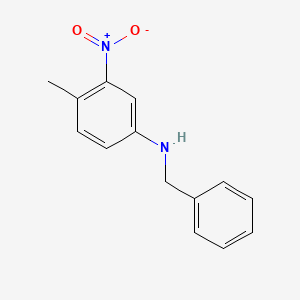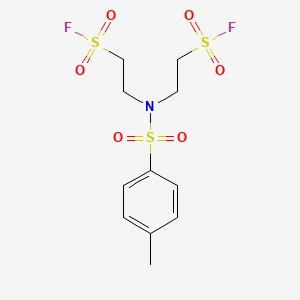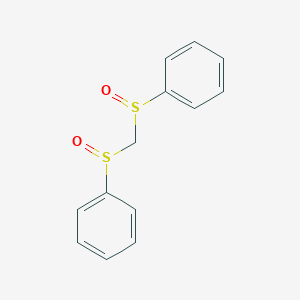
2-Methylallyl O-tolyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylallyl O-tolyl sulfide is an organic compound with the molecular formula C11H14S and a molecular weight of 178.298 g/mol . This compound is part of a broader class of sulfides, which are characterized by the presence of a sulfur atom bonded to two carbon atoms. It is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylallyl O-tolyl sulfide can be synthesized through cross-coupling reactions involving 2-methyl-2-propen-1-ol and various boronic acids . The reaction typically employs palladium as a catalyst and is conducted under microwave heating to enhance the reaction rate and yield. The process involves small amounts of palladium and ligand, without any additive solvent, making it an efficient and environmentally friendly method.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves similar cross-coupling reactions on a larger scale. The use of palladium catalysts and microwave heating can be scaled up for industrial applications, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methylallyl O-tolyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfide to thiols.
Substitution: Nucleophilic substitution reactions can replace the sulfur atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydrosulfide can be employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfides depending on the nucleophile used.
Scientific Research Applications
2-Methylallyl O-tolyl sulfide is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylallyl O-tolyl sulfide involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with other elements, facilitating various chemical reactions. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which are crucial for its reactivity and applications .
Comparison with Similar Compounds
- 2-Methylallyl phenyl sulfide
- 2-Methylallyl p-tolyl sulfone
- 2-Nitrophenyl O-tolyl sulfide
- Styryl O-tolyl sulfide
- 2-Nitrophenyl m-tolyl sulfide
- Crotyl O-tolyl sulfide
- 2-Norbornyl p-tolyl sulfide
- Allyl p-tolyl sulfide
Comparison: 2-Methylallyl O-tolyl sulfide is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
Properties
CAS No. |
24309-29-3 |
|---|---|
Molecular Formula |
C11H14S |
Molecular Weight |
178.30 g/mol |
IUPAC Name |
1-methyl-2-(2-methylprop-2-enylsulfanyl)benzene |
InChI |
InChI=1S/C11H14S/c1-9(2)8-12-11-7-5-4-6-10(11)3/h4-7H,1,8H2,2-3H3 |
InChI Key |
WYFUEFDXMJETLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1SCC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[3-(5,7-Diphenyl[1,2,4]triazolo[1,5-A]pyrimidin-2-YL)propyl]-5,7-diphenyl[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11955082.png)




